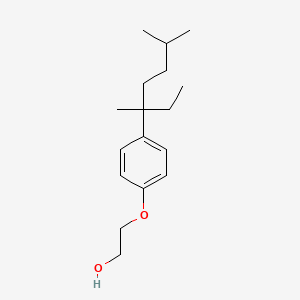

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate

Descripción general

Descripción

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is an organic compound with the molecular formula C17H28O2. It is known for its unique structure, which includes a phenoxy group attached to an ethanol moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate typically involves the reaction of 4-(3,6-dimethylheptan-3-yl)phenol with ethylene oxide. The reaction is usually carried out under controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Types of Reactions

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenoxyethanol derivatives .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-(3',6'-Dimethyl-3'-heptyl)phenol monoethoxylate is characterized by its unique chemical structure, which includes a phenolic group with an ethoxylate chain. The compound's molecular formula is , and it is often represented in various analytical forms for research purposes.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for the determination of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. Techniques such as solid-phase micro-extraction followed by gas chromatography with mass spectrometry (SPME-GC-MS) are employed to analyze this compound effectively .

Biological Research

The compound is utilized in biological studies to understand the metabolism of phenolic compounds and their effects on cellular processes. Its role in studying the toxicity and bioaccumulation of phenolic compounds in aquatic organisms has been documented, highlighting its significance in ecotoxicology .

Industrial Applications

In industrial settings, this compound is used as a surfactant in various formulations, including detergents and cleaning agents. Its properties enhance the solubility and dispersion of active ingredients, making it valuable in product formulations aimed at improving cleaning efficiency .

Ecotoxicological Impact

A case study examining the ecotoxicological effects of phenolic compounds, including this compound, revealed significant insights into their environmental persistence and bioaccumulation potential. The study assessed the impact on aquatic life, noting that while the compound exhibits low toxicity at certain concentrations, prolonged exposure may lead to adverse effects on aquatic ecosystems .

Application in Wastewater Treatment

Another case study explored the use of this compound as a flocculant in wastewater treatment processes. Its ability to aggregate suspended particles enhances the efficiency of sedimentation processes, thereby improving the overall quality of treated water . The study provided empirical data supporting its effectiveness compared to traditional flocculants.

Data Tables

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Standard for SPME-GC-MS |

| Biological Research | Study of toxicity and metabolism |

| Industrial Use | Surfactant in detergents |

| Environmental Science | Assessment of ecological impact |

Mecanismo De Acción

The mechanism of action of 4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate can be compared with other similar compounds, such as:

4-Nonylphenol, branched and linear, ethoxylated: These compounds share a similar phenoxyethanol structure but differ in their alkyl chain length and branching.

2-[2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy]ethanol: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications .

Actividad Biológica

4-(3',6'-Dimethyl-3'-heptyl)phenol Monoethoxylate is a compound belonging to the class of alkylphenol ethoxylates, which are widely used as non-ionic surfactants in various industrial applications. Understanding its biological activity is crucial for assessing its potential environmental and health impacts, particularly regarding its endocrine-disrupting properties and toxicity to aquatic organisms.

Chemical Structure and Properties

The chemical structure of this compound features a phenolic backbone with an ethoxy group, which enhances its surfactant properties. This compound is characterized by its hydrophobic alkyl chain and a hydrophilic ethylene oxide segment, contributing to its amphiphilic nature.

Endocrine Disruption

Alkylphenol ethoxylates, including this compound, have been shown to exhibit endocrine-disrupting effects. They can bind to estrogen receptors, potentially leading to adverse reproductive and developmental outcomes in wildlife and humans. The potency of these compounds varies, with studies indicating that octylphenol has greater estrogenic activity compared to nonylphenol ethoxylates .

Toxicity to Aquatic Organisms

Research indicates that this compound exhibits moderate toxicity to aquatic organisms. The estimated no-effect concentrations (NOECs) for various species suggest that it poses risks in aquatic environments, particularly near wastewater treatment plants where concentrations may exceed safe thresholds .

| Compound | NOEC (µg/L) | Toxicity Level |

|---|---|---|

| Octylphenol | 0.122 | Extremely toxic |

| Nonylphenol | 0.35 | Very toxic |

| Nonylphenol Ethoxylate | 0.044 | Moderately to very toxic |

Case Study 1: Estrogenic Activity Assessment

A study evaluating the estrogenic activity of various alkylphenols found that this compound displayed significant binding affinity to estrogen receptors in vitro. This suggests a potential for disrupting endocrine functions in exposed organisms .

Case Study 2: Environmental Impact Analysis

Research on the environmental persistence of alkylphenol ethoxylates revealed that their degradation products, such as nonylphenol, are more toxic than the parent compounds. The half-life of these compounds in aquatic systems can vary significantly based on environmental conditions, leading to prolonged exposure risks .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve absorption through gastrointestinal and dermal routes, followed by potential biotransformation in the liver. Metabolites may exhibit different biological activities compared to the parent compound, necessitating further research into their toxicological profiles.

Propiedades

IUPAC Name |

2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2/c1-5-17(4,11-10-14(2)3)15-6-8-16(9-7-15)19-13-12-18/h6-9,14,18H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCMJANHDRHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675860 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-37-4 | |

| Record name | 2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(3,6-dimethylheptan-3-yl)phenoxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.